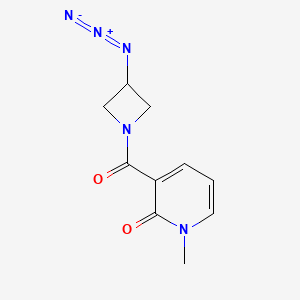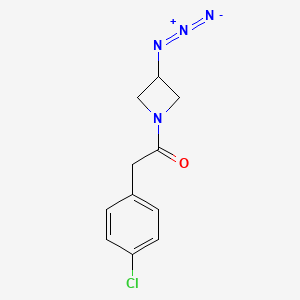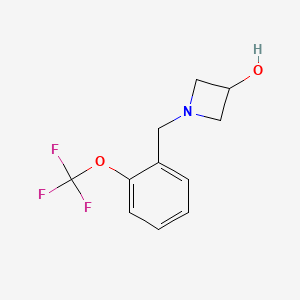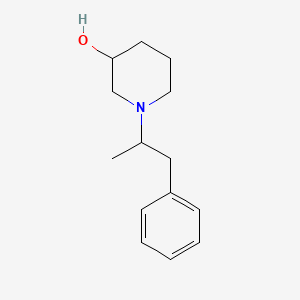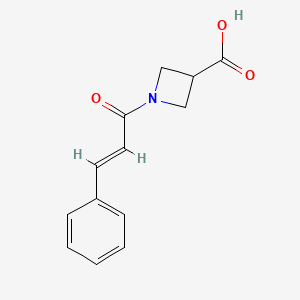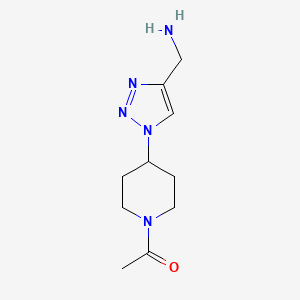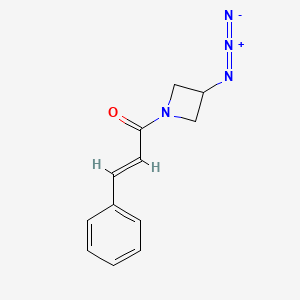
1-(3-Azidoazetidin-1-yl)-3-phenylprop-2-en-1-one
Descripción general
Descripción
1-(3-Azidoazetidin-1-yl)-3-phenylprop-2-en-1-one (AAP) is an organic compound that is mainly used in scientific research due to its unique properties. AAP is a member of the azidoazetidinone family, which is a group of five-membered cyclic compounds that contain an azide group and a nitrogen atom in the ring. AAP has been found to be a useful reagent in organic synthesis, as well as in the development of new drugs and other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity : Azetidinones and thiazolidinones linked to an indole nucleus, including derivatives similar to 1-(3-Azidoazetidin-1-yl)-3-phenylprop-2-en-1-one, have been synthesized and characterized. They exhibit significant antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. The structure-activity relationships of these compounds highlight their potential as therapeutic agents in treating infections and diseases (Saundane & Walmik, 2013).
Anti-tubercular Agents : Novel azetidinone derivatives incorporating 1, 2, 4-triazole have shown promising results as anti-tubercular agents. These compounds were designed and synthesized with a rational approach, highlighting the significance of azetidinone in developing novel therapeutic agents for tuberculosis treatment (Thomas, George, & Harindran, 2014).
Antibacterial and Antimycobacterial Properties : Several novel azetidin-2-one derivatives have been synthesized and evaluated for their potential as antibacterial and antimycobacterial agents. These compounds show promising activity against various strains, suggesting their importance in developing new therapeutic agents for infectious diseases (Chhajed & Upasani, 2012).
Antitubercular and Anti-inflammatory Applications : Some azetidinone derivatives have shown significant antibacterial, antifungal, antitubercular, and anti-inflammatory activities, indicating their potential in treating a range of conditions. The synthesis and characterization of these compounds provide a basis for further exploration of their therapeutic potential (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).
Drug Design and Molecular Docking : Azetidin-2-one derivatives have been utilized in the design and development of drug-like molecules, showing promising properties in inhibiting microbial target proteins. This underlines the importance of azetidinone in drug discovery and development processes (Behera.S et al., 2014).
Propiedades
IUPAC Name |
(E)-1-(3-azidoazetidin-1-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c13-15-14-11-8-16(9-11)12(17)7-6-10-4-2-1-3-5-10/h1-7,11H,8-9H2/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYYCTCFNQDRSH-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Azidoazetidin-1-yl)-3-phenylprop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(2-Hydroxyethyl)piperidin-1-yl]pentan-1-one](/img/structure/B1476102.png)

